molecular formula C20H26O2 B12781556 Dimethyltrienolone CAS No. 10110-86-8

Dimethyltrienolone

Cat. No.: B12781556
CAS No.: 10110-86-8
M. Wt: 298.4 g/mol
InChI Key: MEMDJKLEPFFNQS-ZGPIAVDESA-N
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Preparation Methods

Dimethyltrienolone is synthesized through a series of chemical reactions starting from nandroloneThe reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures

Chemical Reactions Analysis

Dimethyltrienolone undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at various positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Dimethyltrienolone has been widely used in scientific research due to its high affinity for androgen and progesterone receptors. Its applications include:

Mechanism of Action

Dimethyltrienolone exerts its effects by binding to androgen and progesterone receptors with extremely high affinity. This binding activates the receptors, leading to increased protein synthesis and muscle growth. The compound is not a substrate for 5α-reductase or aromatase, meaning it does not convert to dihydrotestosterone or estrogen, respectively . This lack of conversion contributes to its potent anabolic effects without estrogenic side effects.

Comparison with Similar Compounds

Dimethyltrienolone is unique due to its high potency and lack of estrogenic activity. Similar compounds include:

This compound stands out due to its extreme potency and specific receptor binding characteristics, making it a valuable compound in scientific research.

Properties

CAS No.

10110-86-8

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h6,8,11-12,17-18,22H,4-5,7,9-10H2,1-3H3/t12-,17+,18-,19+,20+/m1/s1

InChI Key

MEMDJKLEPFFNQS-ZGPIAVDESA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CCC2=C3[C@@H]1[C@@H]4CC[C@]([C@]4(C=C3)C)(C)O

Canonical SMILES

CC1CC2=CC(=O)CCC2=C3C1C4CCC(C4(C=C3)C)(C)O

Origin of Product

United States

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